molecular formula C47H51NO14 B016692 Paclitaxel-d5

Paclitaxel-d5

Número de catálogo: B016692
Peso molecular: 858.9 g/mol
Clave InChI: RCINICONZNJXQF-JQTCHTAZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Paclitaxel-d5 is a deuterated analog of paclitaxel, a taxane-derived chemotherapeutic agent. It contains five deuterium atoms substituted at specific positions (C7, C9, C10, C3′, and C2′′) to maintain isotopic stability while preserving the molecular structure . This compound is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for quantifying paclitaxel in biological matrices such as serum, tissues, and urine . Its deuterated structure ensures minimal interference with native paclitaxel during analysis, enabling precise quantification via distinct mass transitions (e.g., m/z = 881.6 [M+Na]⁺ → 313.1) .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La preparación de paclitaxel-d5 implica la incorporación de átomos de deuterio en la molécula de paclitaxel. Un método común es la reacción de intercambio hidrógeno-deuterio, en la que el paclitaxel se trata con gas deuterio en presencia de un catalizador. Este proceso reemplaza selectivamente los átomos de hidrógeno por átomos de deuterio en posiciones específicas de la molécula .

Métodos de Producción Industrial

La producción industrial de this compound sigue principios similares, pero a mayor escala. El proceso suele implicar el uso de reactores de alta presión y catalizadores especializados para garantizar un intercambio hidrógeno-deuterio eficiente. El producto resultante se purifica entonces mediante técnicas cromatográficas para alcanzar el nivel de deuteración deseado .

Análisis De Reacciones Químicas

Tipos de Reacciones

El paclitaxel-d5, al igual que su homólogo no deuterado, experimenta diversas reacciones químicas, entre ellas:

Reactivos y Condiciones Comunes

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen paclitaxel hidroxilado, dihidropaclitaxel y diversos derivados sustituidos. Estos productos pueden tener diferentes propiedades farmacológicas y se estudian a menudo por sus posibles beneficios terapéuticos .

Aplicaciones Científicas De Investigación

Analytical Chemistry

Internal Standard for LC-MS/MS:
Paclitaxel-d5 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of paclitaxel in plasma and tissue samples. Its use improves the reliability of measurements by compensating for variability in sample preparation and instrument performance .

Method Development:
The incorporation of this compound in method development allows for the establishment of highly sensitive and specific assays. For example, a recent study demonstrated a robust LC-MS/MS method utilizing this compound to analyze paclitaxel distribution in rat nerve tissue, highlighting its importance in pharmacokinetic profiling and toxicity assessments .

Pharmacokinetics and Drug Delivery Studies

Enhanced Drug Delivery:
Research indicates that this compound can be used to evaluate novel drug delivery systems. For instance, studies on ultrasound-mediated delivery of paclitaxel showed that using this compound as an internal standard allowed for accurate assessment of drug concentration in brain tissues, significantly enhancing therapeutic outcomes against gliomas by increasing drug penetration across the blood-brain barrier (BBB) .

Nanoparticle Formulations:
this compound has been used to assess the efficacy of novel nanoparticle formulations designed to improve the solubility and bioavailability of paclitaxel. In one study, paclitaxel was conjugated to recombinant polypeptides forming nanoparticles that demonstrated superior tumor uptake compared to free drug formulations. The use of this compound facilitated precise measurement of drug levels within biological systems, confirming enhanced therapeutic efficacy .

Cancer Research

Resistance Mechanisms:
In cancer research, this compound has been instrumental in studying mechanisms of resistance to paclitaxel treatment. For example, investigations into mesenchymal phenotypes in breast cancer cells revealed that these cells exhibited higher resistance to paclitaxel. Utilizing this compound allowed researchers to quantify drug effects accurately and explore potential strategies to overcome resistance .

Tumor Microenvironment Studies:
this compound is also valuable in studies examining the tumor microenvironment's influence on drug efficacy. By quantifying paclitaxel levels in various tumor models using deuterated standards, researchers can better understand how factors like hypoxia or extracellular matrix composition affect drug response .

Case Studies and Experimental Findings

Study Application Findings
Ultrasound-mediated DeliveryGlioma TreatmentEnhanced BBB penetration by 3-5 fold; improved survival rates in treated mice .
Nanoparticle FormulationCancer TherapyCP-PTX nanoparticles showed significant tumor regression compared to Abraxane; effective in multiple tumor models .
Resistance MechanismsBreast CancerMesenchymal cells showed higher resistance; targeting NF-κB may restore sensitivity .

Mecanismo De Acción

El paclitaxel-d5 ejerce sus efectos estabilizando los microtúbulos, que son componentes esenciales del citoesqueleto de la célula. Al promover el ensamblaje de la tubulina en microtúbulos e impedir su desensamblaje, el this compound altera el proceso normal de división celular. Esto lleva al arresto del ciclo celular y a la apoptosis (muerte celular programada) en las células cancerosas que se dividen rápidamente . El principal objetivo molecular del this compound es la subunidad β-tubulina de los microtúbulos .

Comparación Con Compuestos Similares

Structural and Functional Analogues of Paclitaxel

Compound Key Modifications Application Analytical Parameters (LC-MS/MS) Key Differences vs. Paclitaxel-d5
Docetaxel C10 hydroxylation; side chain variation Anticancer drug m/z = 830.1→304.0 Non-deuterated; therapeutic use
6α-Hydroxy Paclitaxel Hydroxylation at C6 position Metabolic byproduct Requires deuterated IS (e.g., 6α-hydroxy-d5) Lacks deuterium; used in metabolite studies
10-Deacetyl Paclitaxel Removal of acetyl group at C10 Biosynthetic precursor Dependent on deuterated analogs for quantification Not deuterated; lower molecular weight

Deuterated Internal Standards

Compound Deuterated Positions Matrix Compatibility Signal Stability Key Advantages/Disadvantages vs. This compound
This compound C7, C9, C10, C3′, C2′′ Serum, urine, tissues Stable in urine, unstable in surface samples Gold standard for paclitaxel quantification
Cyclophosphamide-d4 N/A (non-taxane IS) Surface samples, urine High stability in diverse matrices Used when this compound signal is inconsistent
6α,3′-p-Dihydroxy this compound C6 and C3′ hydroxylation + deuterium Metabolic studies Specific to hydroxylated metabolites Targets metabolite-specific pathways

Research Findings and Analytical Performance

This compound in Quantification Assays

  • Linearity and Precision : this compound enables reliable calibration curves (0.5–100 ng/mL) with a quadratic regression model ( > 0.99) . Intra- and inter-day precision values are <15% relative standard deviation (RSD) .
  • Matrix Effects : While effective in urine and serum, this compound exhibits signal instability in surface samples due to ion suppression, necessitating alternative IS like cyclophosphamide-d4 .
  • Metabolite Tracking : Deuterated metabolites (e.g., 3′-p-hydroxy this compound) are critical for studying paclitaxel’s pharmacokinetics, with distinct transitions (m/z = 881.3→591.1) .

Comparative Studies

  • Docetaxel vs. This compound : Docetaxel shares paclitaxel’s microtubule-stabilizing mechanism but lacks deuterium, limiting its utility as an IS .
  • Structural Analogs: Non-deuterated analogs (e.g., 10-deacetyl paclitaxel) require separate deuterated standards for accurate quantification, increasing assay complexity .

Actividad Biológica

Paclitaxel-d5, a deuterated form of the well-known chemotherapeutic agent paclitaxel, is primarily utilized in research to study the pharmacokinetics and mechanisms of action of paclitaxel without the interference of metabolic processes that can alter the drug's properties. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various cancer types, and relevant case studies.

This compound functions by stabilizing microtubules, which are critical components of the cell's cytoskeleton. This stabilization prevents the normal disassembly of microtubules during cell division, leading to cell cycle arrest at the G2/M phase. The disruption of mitotic spindle formation triggers apoptosis in rapidly dividing cancer cells, making this compound particularly effective against tumors that rely heavily on microtubule dynamics for growth and division .

Key Mechanisms:

  • Microtubule Stabilization : this compound enhances tubulin dimer activity and prevents disassembly, leading to mitotic arrest.
  • Induction of Apoptosis : Prolonged G2/M arrest activates apoptotic pathways, resulting in programmed cell death .
  • Reactive Oxygen Species (ROS) Generation : Treatment with paclitaxel increases ROS levels, contributing to cellular stress and apoptosis .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of its parent compound. It exhibits rapid intravenous absorption with extensive plasma protein binding (approximately 89% to 98%), primarily to albumin. The drug is metabolized in the liver via cytochrome P450 enzymes (CYP2C8 and CYP3A4), with biliary excretion being the primary route for elimination .

Efficacy in Cancer Treatment

This compound has been evaluated in various clinical settings for its efficacy against different types of cancers. Notably, studies have shown its effectiveness in breast cancer, ovarian cancer, and pancreatic cancer.

Case Studies:

  • Breast Cancer : A study demonstrated that paclitaxel resistance is mediated by NF-κB signaling pathways. The activation of NF-κB was linked to mesenchymal phenotypes in primary breast cancer cells, indicating a potential mechanism for treatment failure .
  • Pancreatic Cancer : Research involving genetically engineered mouse models showed that nab-paclitaxel (a formulation containing paclitaxel) significantly increased gemcitabine efficacy by reducing cytidine deaminase levels, illustrating a synergistic effect that could be relevant for this compound as well .
  • Real-World Evidence : A recent study indicated stable laboratory parameters in patients treated with nab-paclitaxel across multiple cycles, suggesting a favorable safety profile and consistent therapeutic response without significant adverse effects .

Comparative Analysis of this compound and Traditional Paclitaxel

FeatureThis compoundTraditional Paclitaxel
Chemical Structure Deuterated formStandard form
Mechanism Microtubule stabilizationMicrotubule stabilization
Metabolism Similar CYP450 metabolismCYP2C8 and CYP3A4 metabolism
Clinical Use Research applicationsBroad clinical oncology use
Resistance Mechanisms Studied via NF-κB pathwaysVarious including apoptosis evasion

Q & A

Basic Research Questions

Q. How is the identity and purity of Paclitaxel-d5 confirmed in experimental settings?

Methodological Answer:

  • Synthesis Verification: Use nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at specified positions, comparing spectral data with non-deuterated Paclitaxel .
  • Purity Assessment: Employ high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) to quantify impurities. For novel compounds, provide retention time comparisons and spiking experiments with reference standards .
  • Stability Testing: Monitor deuterium retention under storage conditions (e.g., temperature, solvent) using isotopic ratio MS to ensure structural integrity over time .

Q. What standard protocols are used to assess this compound’s bioactivity in microtubule stabilization assays?

Methodological Answer:

  • In Vitro Tubulin Polymerization: Compare this compound with non-deuterated Paclitaxel using fluorescence-based tubulin polymerization assays. Normalize activity relative to controls and validate with IC50 calculations .
  • Cell-Based Assays: Treat cancer cell lines (e.g., MCF-7, HeLa) with this compound and quantify mitotic arrest via flow cytometry or immunofluorescence microscopy. Include dose-response curves and replicate experiments to ensure reproducibility .

Advanced Research Questions

Q. How can deuterium retention in this compound be optimized during pharmacokinetic (PK) studies?

Methodological Answer:

  • Deuterium-Labeling Strategy: Select deuteration sites (e.g., aromatic vs. aliphatic positions) based on metabolic pathways to minimize deuterium loss. Use computational modeling to predict vulnerable sites .
  • Analytical Validation: Develop a multiple-reaction monitoring (MRM) LC-MS/MS method with calibration curves (0.2–1000 ng/mL) and deuterated internal standards (e.g., this compound itself) to track isotopic integrity in plasma/tissue samples .
  • In Vivo Stability Testing: Administer this compound in animal models and compare AUC (area under the curve) with non-deuterated analogs. Use tandem MS to detect deuterium loss in metabolites .

Q. What analytical challenges arise when quantifying this compound using HPLC-MS/MS, and how are they resolved?

Methodological Answer:

  • Signal Instability: this compound may exhibit low or variable ionization efficiency due to deuterium’s mass shift. Mitigate this by optimizing ion source parameters (e.g., collision energy, desolvation temperature) and using stable isotopically labeled internal standards (e.g., cyclophosphamide-d4) .
  • Matrix Effects: In biological samples, phospholipids or proteins can suppress ionization. Apply solid-phase extraction (SPE) or protein precipitation with acetonitrile to reduce interference .

Q. How should researchers address discrepancies in this compound stability data across studies?

Methodological Answer:

  • Controlled Variable Analysis: Systematically compare experimental conditions (e.g., pH, temperature, solvent composition) between studies. Replicate conflicting protocols to identify critical factors affecting stability .
  • Cross-Validation: Use orthogonal techniques (e.g., NMR for structural integrity, LC-MS for quantification) to confirm findings. Publish raw datasets and detailed metadata to enable reproducibility .

Q. What frameworks (e.g., PICOT, FINER) are appropriate for designing studies on this compound’s mechanism of action?

Methodological Answer:

  • PICOT Framework:
    • Population: Cancer cell lines with specific genetic profiles (e.g., BRCA1 mutations).
    • Intervention: this compound at varying doses.
    • Comparison: Non-deuterated Paclitaxel or other microtubule-targeting agents.
    • Outcome: Mitotic arrest duration, apoptosis rates.
    • Time: 24–72 hr exposure periods .
  • FINER Criteria: Ensure feasibility (e.g., isotope availability), novelty (e.g., deuteration’s impact on resistance), and relevance (e.g., translational potential in drug delivery) .

Q. How is this compound integrated into preclinical combination therapy models to assess synergistic effects?

Methodological Answer:

  • Experimental Design: Use factorial design to test this compound with platinum agents (e.g., cisplatin) or kinase inhibitors. Calculate combination indices (CI) via the Chou-Talalay method .
  • Mechanistic Analysis: Perform transcriptomic profiling (RNA-seq) or phosphoproteomics to identify pathways modulated by deuteration (e.g., altered drug-efflux pump activity) .

Propiedades

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1/i8D,12D,13D,18D,19D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCINICONZNJXQF-JQTCHTAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=CC=C2)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H51NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

858.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paclitaxel-d5
Reactant of Route 2
Reactant of Route 2
Paclitaxel-d5
Reactant of Route 3
Paclitaxel-d5
Reactant of Route 4
Reactant of Route 4
Paclitaxel-d5
Reactant of Route 5
Paclitaxel-d5
Reactant of Route 6
Paclitaxel-d5

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.